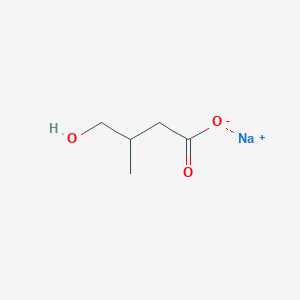
Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-3-(3-クロロフェニル)プロパン酸メチル塩酸塩は、分子式C10H13Cl2NO2を持つ化学化合物です。その独特の化学特性により、さまざまな科学研究用途で広く使用されています。この化合物は、その安定性と反応性で知られており、学術機関と産業機関の両方で貴重な物質となっています。
準備方法
合成経路と反応条件
2-アミノ-3-(3-クロロフェニル)プロパン酸メチル塩酸塩の合成は、通常、強酸触媒の存在下、2-アミノ-3-(3-クロロフェニル)プロパン酸をメタノールでエステル化することにより行われます。この反応は還流条件下で行い、反応物が目的のエステル生成物に完全に変換されるようにします。得られたエステルを次に塩酸で処理して塩酸塩を生成し、結晶化により単離します。
工業生産方法
産業分野では、2-アミノ-3-(3-クロロフェニル)プロパン酸メチル塩酸塩の製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、反応条件を最適化し収率を向上させるために、大型反応器と連続フローシステムを使用することが含まれます。最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、高純度と品質が確保されます。
化学反応の分析
反応の種類
2-アミノ-3-(3-クロロフェニル)プロパン酸メチル塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化される可能性があります。
還元: アミンまたはアルコールを生成するために還元することができます。
置換: この化合物は、塩素原子が他の求核剤と置換される求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 水酸化ナトリウム(NaOH)やアンモニア(NH3)などの求核剤は、塩基性条件下で使用されます。
生成される主要な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アミンまたはアルコールの生成。
置換: 異なる官能基を持つ置換誘導体の生成。
科学研究への応用
2-アミノ-3-(3-クロロフェニル)プロパン酸メチル塩酸塩は、その汎用性により、科学研究で広く使用されています。その用途には、次のようなものがあります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素基質相互作用やタンパク質リガンド結合の研究で使用されます。
医学: 潜在的な治療効果および医薬品化合物の合成における前駆体として調査されています。
産業: 特殊化学品の生産やさまざまな化学プロセスにおける中間体として使用されています。
科学的研究の応用
Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
2-アミノ-3-(3-クロロフェニル)プロパン酸メチル塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節し、さまざまな生化学経路に影響を与えることができます。正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
2-アミノ-3-(3-クロロフェニル)プロパン酸メチル塩酸塩は、次のような他の類似の化合物と比較することができます。
2-アミノ-3-(4-クロロフェニル)プロパン酸メチル塩酸塩: 構造は類似していますが、3位ではなく4位に塩素原子があります。
2-アミノ-3-(2-クロロフェニル)プロパン酸メチル塩酸塩: 2位に塩素原子があります。
2-アミノ-3-(3-ブロモフェニル)プロパン酸メチル塩酸塩: 塩素原子ではなく臭素原子があります。
2-アミノ-3-(3-クロロフェニル)プロパン酸メチル塩酸塩の独自性は、その特定の置換パターンと反応性であり、それにより化学的挙動と用途が影響を受ける可能性があります。
類似化合物との比較
Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride can be compared with other similar compounds such as:
Methyl2-amino-3-(4-chlorophenyl)propanoatehydrochloride: Similar structure but with a chlorine atom at the 4-position instead of the 3-position.
Methyl2-amino-3-(2-chlorophenyl)propanoatehydrochloride: Chlorine atom at the 2-position.
Methyl2-amino-3-(3-bromophenyl)propanoatehydrochloride: Bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern and reactivity, which can influence its chemical behavior and applications.
特性
分子式 |
C10H13Cl2NO2 |
|---|---|
分子量 |
250.12 g/mol |
IUPAC名 |
methyl 2-amino-3-(3-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H |
InChIキー |
QDVSQQKLRHVYFU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



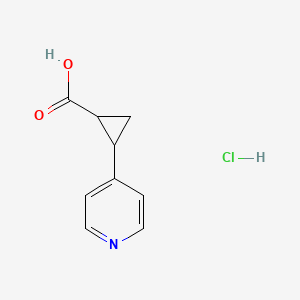

![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)
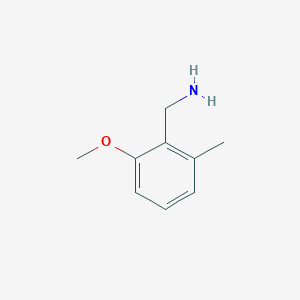
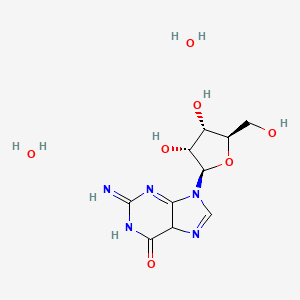
![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)
![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)

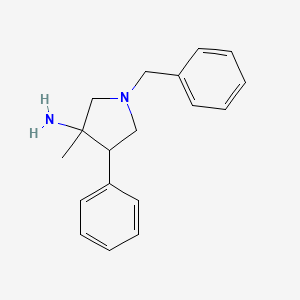

![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)
